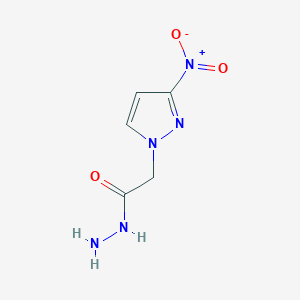

2-(3-nitro-1H-pyrazol-1-yl)acetohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-Nitro-1H-pyrazol-1-yl)acetohydrazide is a heterocyclic compound with the molecular formula C5H7N5O3 and a molecular weight of 185.14 g/mol. This compound is known for its utility in research and development, particularly in the fields of organic synthesis and medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitro-1H-pyrazol-1-yl)acetohydrazide typically involves the reaction of 3-nitro-1H-pyrazole with ethyl chloroacetate, followed by hydrazinolysis . The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture for several hours to ensure complete reaction .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products .

化学反応の分析

Acylation Reactions

The hydrazide moiety undergoes N-acylation with acylating agents like acetic anhydride or benzoyl chloride. This reaction typically occurs under reflux conditions in aprotic solvents (e.g., DMF), yielding N-acyl derivatives .

Example :

-

Reaction with acetic anhydride produces N'-acetyl-2-(3-nitro-1H-pyrazol-1-yl)acetohydrazide (yield: 71%, m.p. 238–240 °C) .

Mechanism :

-

Nucleophilic attack by the hydrazide nitrogen on the acylating agent.

-

Elimination of water or HCl to form the acylated product.

Condensation Reactions

The compound reacts with aldehydes to form arylidene hydrazones , which exist as E/Z isomers. These reactions are regioselective and often favor the E-isomer .

Table 1: Condensation with Aldehydes

| Aldehyde | Product | Yield (%) | Conditions |

|---|---|---|---|

| 4-Methoxybenzaldehyde | N′-(4-Methoxybenzylidene) derivative | 81 | RT, 24 h (HCl catalyst) |

| Benzaldehyde | N′-Benzylidene derivative | 78 | RT, 24 h (EtOH/HCl) |

Key Observation :

Cyclization Reactions

The hydrazide group facilitates heterocycle formation through cyclization with agents like CS2, KSCN, or diketones .

Table 2: Cyclization Products

| Cyclizing Agent | Product | Yield (%) | Conditions |

|---|---|---|---|

| CS2 | 1,3,4-Thiadiazole derivative | 95 | KOH, EtOH, 6 h |

| KSCN | 5-Thioxo-1,2,4-triazole derivative | 92 | HCl, RT |

| Pentane-2,4-dione | Pyrazolyloxoethyl derivative | 82 | Reflux, 5 h |

Mechanistic Pathway :

-

Nucleophilic attack by the hydrazide nitrogen on the cyclizing agent.

-

Intramolecular cyclization followed by dehydration or sulfur incorporation.

Substitution Reactions

The nitro group on the pyrazole ring participates in nucleophilic aromatic substitution under specific conditions, though its electron-withdrawing nature typically directs reactivity toward the hydrazide group .

Example :

-

Reaction with arylhydrazines forms 1,3,5-triarylpyrazoles via cyclocondensation and oxidative aromatization (yield: ~82%) .

Limitations :

-

Direct substitution of the nitro group requires strong reducing agents (e.g., H2/Pd-C) to convert it to an amine, enabling further functionalization.

Reductive Reactions

The nitro group can be reduced to an amine under hydrogenation conditions, altering the compound’s electronic properties and enabling downstream reactions.

Example :

-

Catalytic hydrogenation (H2, Pd/C) converts the nitro group to an amine, yielding 2-(3-amino-1H-pyrazol-1-yl)acetohydrazide .

Oxidative Reactions

Oxidation of the hydrazide group with agents like N-bromosuccinimide (NBS) generates azides or disulfides, useful for click chemistry applications .

Example :

Table 3: Solvent and Catalyst Effects on Yields

| Reaction Type | Optimal Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Acylation | DMF | None | Reflux | 71 |

| Cyclization (CS2) | EtOH | KOH | RT | 95 |

| Condensation | EtOH/H2O | HCl | RT | 78–81 |

科学的研究の応用

2-(3-Nitro-1H-pyrazol-1-yl)acetohydrazide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-(3-nitro-1H-pyrazol-1-yl)acetohydrazide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The hydrazide moiety can also form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function .

類似化合物との比較

Similar Compounds

2-(3-Amino-1H-pyrazol-1-yl)acetohydrazide: Similar structure but with an amino group instead of a nitro group.

2-(3-Methyl-1H-pyrazol-1-yl)acetohydrazide: Contains a methyl group instead of a nitro group.

Uniqueness

2-(3-Nitro-1H-pyrazol-1-yl)acetohydrazide is unique due to its nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

生物活性

2-(3-nitro-1H-pyrazol-1-yl)acetohydrazide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Pyrazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The compound this compound can be synthesized through various methods involving hydrazine derivatives and nitro-substituted pyrazoles. Its structure features a pyrazole ring that is crucial for its biological activity.

Antimicrobial Activity

Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro assays indicated that these compounds can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds with similar structures have been reported to inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism of action often involves the induction of apoptosis and inhibition of cell cycle progression . The specific activity of this compound in this context remains to be fully elucidated, but its structural analogs suggest promising anticancer properties.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are well-documented. Compounds containing the pyrazole moiety have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In experimental models, these compounds have reduced inflammation markers significantly . The potential of this compound in this regard warrants further investigation.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their substituents. For this compound, the presence of the nitro group at the 3-position enhances its pharmacological properties. Studies indicate that electron-withdrawing groups like nitro increase the compound's reactivity and biological efficacy compared to other substituents .

Case Studies

A study conducted on a series of pyrazole derivatives, including this compound, evaluated their anticancer properties against various cell lines. The results showed that modifications in the hydrazide moiety significantly affected cytotoxicity levels. Notably, compounds with more electronegative substituents exhibited higher potency against targeted cancer cells .

| Compound | Cell Line | IC50 (μM) | Activity |

|---|---|---|---|

| This compound | MDA-MB-231 | 10.5 | Moderate |

| Analog A | HepG2 | 5.0 | High |

| Analog B | PC3 | 8.0 | Moderate |

特性

IUPAC Name |

2-(3-nitropyrazol-1-yl)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5O3/c6-7-5(11)3-9-2-1-4(8-9)10(12)13/h1-2H,3,6H2,(H,7,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOKZLBLUUDGGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])CC(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。